4-Methylpyridine-3-sulfonamide
Overview
Description
4-Methylpyridine-3-sulfonamide is an organic compound belonging to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group attached to a pyridine ring
Mechanism of Action
Target of Action
4-Methylpyridine-3-sulfonamide is a sulfonamide derivative. Sulfonamides are known to primarily target bacterial enzymes involved in the synthesis of folic acid, a crucial component for DNA replication . .
Mode of Action
Based on the general mechanism of sulfonamides, it can be inferred that this compound might inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (paba) for the active site of the enzyme involved in the process .
Biochemical Pathways
As a sulfonamide derivative, it is likely to interfere with the folate synthesis pathway in bacteria, leading to a halt in dna replication and bacterial growth .
Pharmacokinetics
Sulfonamides generally have good oral bioavailability, are widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
As a sulfonamide derivative, it is likely to inhibit bacterial growth by interfering with dna replication through the inhibition of folic acid synthesis .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the stability and efficacy of sulfonamides .
Biochemical Analysis
Biochemical Properties
Sulfonamides, including 4-Methylpyridine-3-sulfonamide, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These properties allow them to interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
They can also influence cell function by affecting various cellular processes .
Molecular Mechanism
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .
Temporal Effects in Laboratory Settings
Sulfonamides are generally stable and do not degrade easily .
Dosage Effects in Animal Models
Sulfonamides are used in veterinary medicine to treat various diseases . The dosage is usually determined based on the type and severity of the disease .
Metabolic Pathways
Sulfonamides are known to be metabolized in the liver and excreted in the urine .
Transport and Distribution
Sulfonamides are known to be distributed throughout the body, including the cerebrospinal fluid, placenta, and fetus .
Subcellular Localization
Sulfonamides are known to interact with various enzymes and proteins, which could influence their localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridine-3-sulfonamide typically involves the sulfonation of 4-methylpyridine. One common method is the reaction of 4-methylpyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using advanced equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-Methylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial products.
Comparison with Similar Compounds
- 4-Methylpyridine-2-sulfonamide
- 4-Methylpyridine-4-sulfonamide
- Pyridine-3-sulfonamide
Comparison: 4-Methylpyridine-3-sulfonamide is unique due to the position of the sulfonamide group on the pyridine ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-methylpyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-2-3-8-4-6(5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETOPWMKFWIKLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402588 | |
Record name | 4-methylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4847-33-0 | |
Record name | 4-methylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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